EMDB-1 -

EMDB-1

Catalog Number: EVT-1534717
CAS Number:
Molecular Formula: C32H36ClN5O5
Molecular Weight: 606.12
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
EMDB-1 is a peptide endomorphin (EM) degradation blocker.
Synthesis Analysis

The synthesis of compounds related to EMDB-1 typically involves advanced imaging techniques rather than traditional chemical synthesis. The primary methods used in generating data for EMDB entries include:

  • Single-Particle Analysis: This method involves capturing images of individual particles in various orientations and then computationally reconstructing their three-dimensional structure.
  • Electron Tomography: This technique captures multiple two-dimensional images at different angles to create a three-dimensional model of the sample.
  • Helical Reconstruction: Used primarily for helical structures, this method reconstructs three-dimensional models from helical arrangements of molecules.

Technical details regarding these methods include the use of cryogenic conditions to preserve samples during imaging, advanced algorithms for data processing, and high-resolution detectors to capture fine details of molecular structures .

Molecular Structure Analysis

The molecular structure associated with EMDB-1 is represented through three-dimensional volume data obtained from electron microscopy techniques. Each entry includes:

  • Three-Dimensional Maps: These maps provide visual representations of the spatial arrangement of atoms within a molecule or complex.
  • Resolution Data: The quality and clarity of these maps are often quantified by resolution measurements, which indicate how well the atomic details can be discerned. For example, resolutions can range from low (e.g., 10 Å) to high (e.g., 3 Å), depending on the technique used .
Chemical Reactions Analysis

While EMDB-1 itself does not directly involve chemical reactions in the traditional sense, it provides insights into biochemical interactions and processes. The data can be used to analyze:

  • Protein-Ligand Interactions: Understanding how small molecules or ligands bind to proteins can be inferred from the structural data.
  • Conformational Changes: Observations from different states captured in electron microscopy can reveal how proteins undergo conformational changes during biochemical reactions.

Technical details may include analyzing Fourier Shell Correlation curves that assess the resolution and quality of reconstructions .

Mechanism of Action

The mechanism of action associated with compounds represented in EMDB-1 involves understanding how molecular structures interact within biological systems. This includes:

  • Binding Mechanisms: Structural data can elucidate how compounds interact with target proteins or nucleic acids.
  • Functional Implications: By visualizing conformational states, researchers can infer how these interactions affect biological functions.

Data collected from entries like EMDB-1 contribute significantly to our understanding of these mechanisms at a molecular level .

Physical and Chemical Properties Analysis

The physical properties associated with EMDB-1 entries include:

  • Sample State: Most samples are preserved in a cryogenic state to maintain their structural integrity.
  • Resolution Dependence: The clarity of the structural data is heavily dependent on the imaging technique used, with higher resolutions providing more detailed insights into atomic arrangements.

Chemical properties are inferred from the molecular structures depicted in the entries. This includes understanding interactions based on molecular geometry and electronic configurations derived from structural analyses .

Applications

The applications of data derived from EMDB-1 are extensive within scientific research:

  • Structural Biology: Provides foundational knowledge for understanding protein structure-function relationships.
  • Drug Design: Structural data help inform drug discovery processes by elucidating binding sites and mechanisms.
  • Biotechnology: Insights gained from these structures can lead to innovations in enzyme design and synthetic biology applications.
Introduction to EMDB and Its Role in Structural Biology

Definition and Core Objectives of EMDB as a Global Cryo-EM Repository

EMDB is a public repository specializing in cryo-electron microscopy (cryo-EM) volumes and tomograms of macromolecular complexes and subcellular structures. Its primary objectives are:

  • Centralized Archiving: Storing 3DEM maps from techniques including single-particle analysis (SPA), electron tomography, helical reconstruction, and electron crystallography [1].
  • Data Standardization: Enforcing metadata requirements (e.g., specimen preparation, imaging parameters) to ensure reproducibility [10].
  • Open Access: Distributing data under the CC0 1.0 license, permitting unrestricted use for academic and commercial research [10].
  • Interoperability: Integrating with complementary archives like the Protein Data Bank (PDB) for coordinate models and EMPIAR for raw image data [10].

As of June 2025, EMDB houses 46,898 entries, with ∼55% linked to atomic models in the PDB, reflecting its pivotal role in integrative structural biology [1] [10].

Historical Establishment and Evolution of EMDB (2002–2025)

EMDB’s development mirrors the explosive growth of cryo-EM methodologies:

  • 2002: Launched by the Macromolecular Structure Database group to address the lack of dedicated 3DEM archives [10].
  • 2007–2013: Expanded into a tri-continental collaboration with RCSB (USA), NCMI (USA), and PDBj (Japan) joining EMBL-EBI (Europe) [10].
  • 2021: Designated a Core Archive of the Worldwide Protein Data Bank (wwPDB), formalizing its global governance [3] [10].
  • 2024: Recognized as an ELIXIR Core Data Resource, underscoring its importance to European life-science infrastructure [1].

Table 1: EMDB Growth Milestones (2002–2025)

YearKey EventEntry Count
2002EMDB established0 (Baseline)
2016>10,000 entries10,000
2022Mandatory half-map deposition implemented30,000
2025Current holdings (June)46,898
2028Projected holdings (current growth rate)100,000

Exponential growth is evident, with entries doubling every ∼2.5 years. In 2022 alone, 6,139 entries were released—a trajectory predicted to surpass crystallography-derived PDB entries by 2025 [10].

Integration with the Worldwide Protein Data Bank (wwPDB) Consortium

Since 2021, EMDB has operated as a wwPDB Core Archive, enhancing data harmonization and validation:

  • Unified Deposition: The OneDep system streamlines submissions globally, with geographically distributed biocuration:
  • RCSB PDB (Americas/Oceania)
  • PDBe/EMBL-EBI (Europe/Africa)
  • PDBj/PDBc (Asia) [10].
  • FAIR Compliance: Ensures entries adhere to Findability, Accessibility, Interoperability, and Reusability principles. Metadata are stored in standardized XML/mmCIF formats, validated against EMDB’s data model [10].
  • Mandatory Data Types: Since February 2022, submissions require unfiltered half-maps for SPA, helical, and subtomogram averaging studies, improving validation robustness [10].

Table 2: wwPDB Integration Milestones

YearIntegration StepSignificance
2013PDBj joins EMDB collaborationExpanded Asian deposition access
2021EMDB becomes wwPDB Core ArchiveUnified validation under OneDep
2022Half-map requirement enforcedEnhanced map validation & model refinement
2023PDBc joins as wwPDB associate memberExtended curation capacity

This integration facilitates cross-archive referencing, allowing seamless navigation between EMDB maps, PDB models, and EMPIAR raw data [3] [10].

EMDB’s Contribution to the "Resolution Revolution" in Cryo-EM

The term "Resolution Revolution" denotes the post-2012 advancements in cryo-EM that enabled near-atomic resolution structures. EMDB has been instrumental in democratizing this revolution:

  • Technology Adoption: Direct electron detectors, improved image processing, and Bayesian algorithms elevated resolution capabilities. By 2022, >60% of new EMDB entries achieved resolutions ≤4 Å, and >20% reached sub-3 Å [10].
  • Broad Accessibility: High-resolution structures of previously intractable targets (e.g., transient transcription complexes, membrane proteins) are now archived, enabling drug discovery for GPCRs, ion channels, and viral proteins [5] [9].
  • Atomic Resolvability: EMDB houses 30 sub-1.2 Å entries (28 from electron crystallography, 2 from SPA), demonstrating capability rivaling X-ray crystallography [10].

Table 3: Resolution Trends in EMDB (2022 Entries)

Resolution RangeSPA Entries (2022)PercentageBiological Insights Enabled
≤3.0 Å1,29921.2%Atomic modeling, ligand binding
3.1–4.0 Å2,73544.6%Secondary structure, domain packing
4.1–10.0 Å1,70427.8%Complex assembly, conformational states
>10.0 Å3075.0%Cellular context, organelle mapping

EMDB’s metadata capture the methodological shifts driving this progress. For example, entries now routinely include Fourier Shell Correlation (FSC) curves, sharpening parameters, and mask files, enabling critical assessment of resolution claims [10].

Table 4: Key Compound/Structure Names in EMDB

EMDB Entry IDCompound/Structure NameTechnique
EMD-45150Bottom half of NL4-3 WT HIV-1 intasomeSPA
EMD-70530Tetrameric full-length HIV-1 integrase protein complexSPA
EMD-64062Na+-translocating NADH-ubiquinone oxidoreductase (V. cholerae)Cryo-EM
EMD-45732Gq-coupled FFA2 with TUG-1375 and 4-CMTBCryo-EM
EMD-47520GluA2-γ2 complex bound to memantine/glutamateCryo-EM

Properties

Product Name

EMDB-1

IUPAC Name

(S)-1-(L-Tyrosyl)-N-((R)-1-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)amino)-3-(4-chlorophenyl)-1-oxopropan-2-yl)pyrrolidine-2-carboxamide

Molecular Formula

C32H36ClN5O5

Molecular Weight

606.12

InChI

InChI=1S/C32H36ClN5O5/c33-23-12-8-22(9-13-23)19-27(30(41)36-26(29(35)40)18-20-5-2-1-3-6-20)37-31(42)28-7-4-16-38(28)32(43)25(34)17-21-10-14-24(39)15-11-21/h1-3,5-6,8-15,25-28,39H,4,7,16-19,34H2,(H2,35,40)(H,36,41)(H,37,42)/t25-,26-,27+,28-/m0/s1

InChI Key

DJWWRTNXHKEXNP-BPXGVECKSA-N

SMILES

O=C([C@H]1N(C([C@H](CC2=CC=C(O)C=C2)N)=O)CCC1)N[C@H](CC3=CC=C(Cl)C=C3)C(N[C@@H](CC4=CC=CC=C4)C(N)=O)=O

Solubility

Soluble in DMSO

Synonyms

EMDB1; EMDB-1; EMDB 1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.